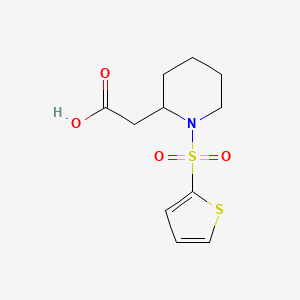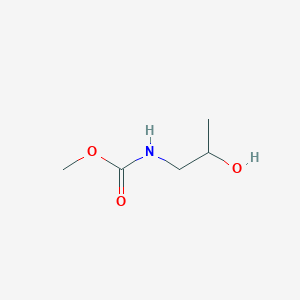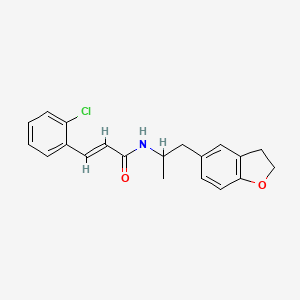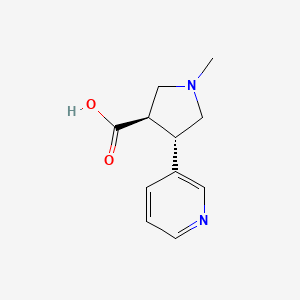
N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Hydroxycyclohexyl)phthalimide” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C14H15NO3 .
Molecular Structure Analysis
The molecular structure of “N-(3-Hydroxycyclohexyl)phthalimide” is C14H15NO3 . For a similar compound, “2-(3-hydroxycyclohexyl)phenol”, the molecular formula is C12H16O2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(3-Hydroxycyclohexyl)benzamide” include a molecular weight of 219.28 and a boiling point of 445.4±38.0 °C (Predicted) .Aplicaciones Científicas De Investigación
Binding Characteristics and Probe Development
Research on compounds structurally related to N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has included studies on their binding characteristics, especially in the context of protein interactions. For instance, fluorescent probes, such as N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, have minimal fluorescence in water but fluoresce strongly when bound to proteins like bovine serum albumin. This property has been leveraged to measure the binding of specific compounds to proteins, indicating potential applications in the development of fluorescent probes for biochemical research (H. Jun et al., 1971).
Synthesis and Antimicrobial Activity
The synthesis of new tetrahydronaphthalene-sulfonamide derivatives, including methods to prepare compounds with antimicrobial properties, has been a significant area of exploration. These studies aim to develop potent antimicrobial agents through innovative synthetic routes, highlighting the compound's role in the pharmaceutical industry as a precursor for developing drugs with potential applications in treating bacterial infections (Hanaa S. Mohamed et al., 2021).
Environmental Applications
The environmental impact and management of sulfonamide compounds have also been investigated, particularly their presence in wastewater and the environment due to pharmaceutical and agricultural use. Studies have examined the degradation and elimination of sulfonamides during anaerobic fermentation, suggesting potential strategies for reducing environmental pollution from these compounds. This research underscores the importance of sustainable practices in managing pharmaceutical waste and highlights the role of specific sulfonamide derivatives in environmental science (S. Mohring et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-hydroxycyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c18-15-7-3-6-14(11-15)17-21(19,20)16-9-8-12-4-1-2-5-13(12)10-16/h8-10,14-15,17-18H,1-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWBTGSQUUMYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2893337.png)

![N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2893340.png)
![N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2893343.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2893347.png)

![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)
![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-butyl-N-methylacetamide](/img/structure/B2893353.png)


![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893356.png)

![2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2893360.png)
